REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([C:22]1[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=1)=[O:6]
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Name
|
|
Quantity
|
48.94 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)I
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Name
|
|
Quantity
|
16.2 mL
|
Type
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reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
|
Details
|
The solution is stirred at about 20° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The excess amount of oxalyl chloride is evaporated
|
Type
|
ADDITION
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Details
|
The residue is diluted in 166 mL of fluorobenzene
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Type
|
ADDITION
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Details
|
25.93 g of aluminum chloride is added at 0° C. in five portions
|
Type
|
STIRRING
|
Details
|
The solution is stirred at 75° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with 300 mL of water at 0 to 25° C
|
Type
|
EXTRACTION
|
Details
|
The product is extracted in 300 mL of isopropylacetate
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Type
|
WASH
|
Details
|
washed with two times of 200 mL brine (3 weight-%)
|
Type
|
CUSTOM
|
Details
|
The residue water and solvent is removed upon evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |